

# Application Notes and Protocols for Combining RO7196472 (Autogene Cevumeran) with Chemotherapy Agents

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | RO7196472 |           |
| Cat. No.:            | B15580517 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the investigational individualized mRNA-based cancer vaccine, **RO7196472** (autogene cevumeran), and its combination with other chemotherapy agents, primarily focusing on its application in pancreatic ductal adenocarcinoma (PDAC). The information is synthesized from publicly available clinical trial data.

# Introduction to RO7196472 (Autogene Cevumeran)

RO7196472, also known as autogene cevumeran or BNT122, is a personalized cancer vaccine that utilizes messenger RNA (mRNA) technology. It is designed to stimulate a patient's immune system to recognize and attack cancer cells. This is achieved by identifying up to 20 patient-specific neoantigens, which are unique proteins that arise from tumor mutations. The mRNA vaccine carries the genetic code for these neoantigens, and upon administration, it instructs the patient's cells to produce these proteins, triggering a targeted T-cell response against the cancer cells that present these neoantigens.[1][2][3]

#### Mechanism of Action:

The core of autogene cevumeran's mechanism is the induction of a potent and specific antitumor T-cell response.



- Neoantigen Identification: Tumor tissue from the patient is sequenced to identify unique mutations. Bioinformatic algorithms then predict which of these mutations will produce neoantigens that can be effectively presented by the patient's major histocompatibility complex (MHC) molecules and recognized by T-cells.
- mRNA Vaccine Formulation: mRNA sequences encoding up to 20 of the most promising neoantigens are synthesized and encapsulated in lipid nanoparticles. This formulation protects the mRNA and facilitates its uptake by antigen-presenting cells (APCs), such as dendritic cells.
- Antigen Presentation and T-Cell Activation: Once inside the APCs, the mRNA is translated into the neoantigen proteins. These proteins are then processed and presented on the surface of the APCs via MHC class I and class II molecules. This presentation activates neoantigen-specific CD8+ (cytotoxic) and CD4+ (helper) T-cells.
- Tumor Cell Elimination: The activated T-cells then circulate throughout the body, recognize
  the neoantigens on the surface of cancer cells, and initiate a cytotoxic attack, leading to
  tumor cell death.

# **Combination Therapy Rationale**

The combination of autogene cevumeran with other anticancer agents, such as checkpoint inhibitors and cytotoxic chemotherapy, is based on the principle of creating a synergistic effect to overcome the immunosuppressive tumor microenvironment and enhance tumor cell killing.

- Autogene Cevumeran and Atezolizumab (Anti-PD-L1): Atezolizumab is an immune checkpoint inhibitor that blocks the interaction between PD-L1 on tumor cells and PD-1 on T-cells.[2][3] This interaction typically serves as a "brake" on the immune response. By blocking this pathway, atezolizumab removes the inhibition of T-cells, thereby enhancing the anti-tumor activity of the neoantigen-specific T-cells induced by autogene cevumeran.
- Autogene Cevumeran and mFOLFIRINOX: mFOLFIRINOX is a combination chemotherapy regimen consisting of oxaliplatin, irinotecan, leucovorin, and fluorouracil.[4] Chemotherapy can induce immunogenic cell death in cancer cells, which leads to the release of tumor antigens and damage-associated molecular patterns (DAMPs). This can further enhance the



priming and activation of the immune system, creating a more favorable environment for the T-cells stimulated by autogene cevumeran to function effectively.

# Clinical Trial Data: Autogene Cevumeran in Pancreatic Cancer

A key clinical study investigating the combination of autogene cevumeran is the Phase I trial NCT04161755, which evaluated its use in patients with resected PDAC.[1]

## **Patient Characteristics and Study Design**

The trial enrolled patients with surgically resected pancreatic ductal adenocarcinoma. The treatment regimen involved a sequential administration of atezolizumab, followed by autogene cevumeran, and then standard-of-care adjuvant chemotherapy with mFOLFIRINOX.[5]

| Parameter                                          | Value     |
|----------------------------------------------------|-----------|
| Number of Patients (Safety-Evaluable)              | 19        |
| Number of Patients Receiving Autogene<br>Cevumeran | 16        |
| Number of Patients Receiving mFOLFIRINOX           | 15        |
| Median Follow-up                                   | 18 months |

Table 1: High-level overview of the NCT04161755 Phase I trial patient cohort.

## **Efficacy Data**

The primary efficacy endpoint was the induction of a neoantigen-specific T-cell response, which was observed in half of the patients who received the vaccine. Responders demonstrated a significantly longer recurrence-free survival (RFS) compared to non-responders.[1][5]



| Outcome                                  | Responders (n=8)  | Non-Responders (n=8)                 |
|------------------------------------------|-------------------|--------------------------------------|
| Median Recurrence-Free<br>Survival (RFS) | Not Reached       | 13.4 months                          |
| Hazard Ratio (HR) for Recurrence         | \multicolumn{2}{c | }{0.08 (95% CI, 0.01-0.4; P = .003)} |

Table 2: Recurrence-free survival in the NCT04161755 Phase I trial.[1]

## **Safety Data**

The combination therapy was found to be generally well-tolerated. The majority of adverse events (AEs) were grade 1 or 2. One patient experienced a grade 3 fever and hypertension that was attributed to autogene cevumeran.[1]

| Adverse Event (AE) Grade | Atezolizumab | Autogene Cevumeran       |
|--------------------------|--------------|--------------------------|
| Grade 3 or Higher        | 0%           | 6.25% (1 of 16 patients) |
| Grade 1 or 2             | All patients | All patients             |

Table 3: High-level safety profile in the NCT04161755 Phase I trial.[1]

# **Experimental Protocols**

The following protocols are based on the methodology described in the NCT04161755 clinical trial for patients with resected PDAC.

# **Protocol for Combination Therapy Administration**

This protocol outlines the sequential administration of atezolizumab, autogene cevumeran, and mFOLFIRINOX post-surgery.

#### Timeline:

Week 6 (Post-Surgery): Administer a single dose of atezolizumab.



- Week 9-16 (Post-Surgery): Administer 8 weekly priming doses of autogene cevumeran.
- Week 17 (Post-Surgery): Administer the first booster dose of autogene cevumeran.
- Week 21 (Post-Surgery): Initiate 12 cycles of mFOLFIRINOX chemotherapy.
- Week 46 (Post-Surgery): Administer the second booster dose of autogene cevumeran.

Detailed Dosing and Administration:

- Atezolizumab:
  - Dose: 1200 mg
  - Administration: Intravenous (IV) infusion.
- Autogene Cevumeran (RO7196472):
  - Dose: 25 μg per dose for the initial priming and first booster.
  - Administration: Intravenous (IV) infusion.
- mFOLFIRINOX (Modified FOLFIRINOX):
  - This is a 14-day cycle repeated 12 times.
  - Day 1:
    - Oxaliplatin: 85 mg/m² IV infusion over 120 minutes.
    - Leucovorin: 400 mg/m² IV infusion over 120 minutes (administered concurrently with oxaliplatin).
    - Irinotecan: 150 mg/m² IV infusion over 90 minutes (administered after oxaliplatin and leucovorin).
    - Fluorouracil (5-FU): 400 mg/m² IV bolus, followed by a 2400 mg/m² continuous IV infusion over 46 hours.



# **Protocol for Monitoring Immune Response**

To assess the immunogenicity of autogene cevumeran, peripheral blood mononuclear cells (PBMCs) should be collected at baseline and at multiple time points post-vaccination.

- 1. Interferon-gamma (IFNy) ELISpot Assay:
- Objective: To quantify neoantigen-specific T-cells based on their ability to secrete IFNy upon antigen stimulation.
- Procedure:
  - Isolate PBMCs from patient blood samples.
  - Plate a defined number of PBMCs in an ELISpot plate pre-coated with an anti-IFNy antibody.
  - Stimulate the cells with pools of peptides corresponding to the neoantigens included in the vaccine. Use a negative control (no peptide) and a positive control (phytohemagglutinin).
  - Incubate for 18-24 hours.
  - Wash the plates and add a biotinylated anti-IFNy detection antibody.
  - Add streptavidin-alkaline phosphatase and a substrate to develop spots.
  - Count the spots using an ELISpot reader. A positive response is defined as a statistically significant increase in spot-forming units in the peptide-stimulated wells compared to the negative control.
- 2. T-Cell Receptor (TCR) Sequencing:
- Objective: To identify and track the expansion of T-cell clones that are specific to the vaccineinduced neoantigens.
- Procedure:
  - Isolate PBMCs from patient blood samples.



- Extract genomic DNA or RNA from the T-cell population.
- Perform high-throughput sequencing of the TCR beta chain CDR3 region.
- Use bioinformatic tools to identify and quantify the frequency of individual T-cell clones at different time points.
- A significant increase in the frequency of specific TCR clones post-vaccination indicates a vaccine-induced T-cell expansion.

# Signaling Pathways and Experimental Workflows Signaling Pathway of Autogene Cevumeran and Atezolizumab





Click to download full resolution via product page

Caption: Combined mechanism of autogene cevumeran and atezolizumab.



# Experimental Workflow for Personalized Vaccine Therapy



Click to download full resolution via product page

Caption: Workflow for personalized mRNA vaccine development and evaluation.

# **Logical Relationship of the Combination Therapy**



Click to download full resolution via product page

Caption: Synergistic interactions of the combination therapy components.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References



- 1. swagcanceralliance.nhs.uk [swagcanceralliance.nhs.uk]
- 2. What is the mechanism of action of Atezolizumab? [synapse.patsnap.com]
- 3. What is the mechanism of Atezolizumab? [synapse.patsnap.com]
- 4. Atezolizumab StatPearls NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Application Notes and Protocols for Combining RO7196472 (Autogene Cevumeran) with Chemotherapy Agents]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15580517#combining-ro7196472-with-other-chemotherapy-agents]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com